molecular formula C10H9BrClN5 B11047249 N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine CAS No. 105704-35-6

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B11047249
CAS RN: 105704-35-6
M. Wt: 314.57 g/mol
InChI Key: UPNLIORDHFMMMQ-UHFFFAOYSA-N
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Description

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a brominated aromatic compound.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N2-(4-bromophenyl)-6-(methyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

N2-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both bromophenyl and chloromethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

properties

CAS RN

105704-35-6

Molecular Formula

C10H9BrClN5

Molecular Weight

314.57 g/mol

IUPAC Name

2-N-(4-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H9BrClN5/c11-6-1-3-7(4-2-6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17)

InChI Key

UPNLIORDHFMMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Br

Origin of Product

United States

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